Diphenylbis(phenylethynyl)silane

Descripción general

Descripción

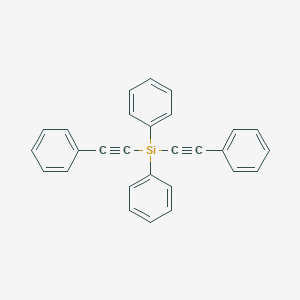

Diphenylbis(phenylethynyl)silane is an organosilicon compound with the molecular formula

C28H20Si

. It is characterized by the presence of two phenyl groups and two phenylethynyl groups attached to a silicon atom. This compound is known for its unique structural properties and potential applications in various fields of scientific research and industry.Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenylbis(phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with phenylacetylene in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds as follows:

Ph2SiCl2+2PhC≡CH→Ph2Si(C≡CPh)2+2HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Reductive Cyclization and Silacyclopentadiene Formation

Diphenylbis(phenylethynyl)silane undergoes intramolecular reductive cyclization using lithium naphthalenide (LiNp) to form silacyclopentadienes. This reaction proceeds via a two-step mechanism:

-

Cyclization : The ethynyl groups coordinate to LiNp, facilitating the formation of a five-membered SiC₄ ring.

-

Functionalization : Subsequent treatment with bromine yields dibromosilole derivatives, while reaction with ZnCl₂·2THF produces zinc-organosilole intermediates .

Key structural features :

-

Bond alternation (short-long pattern) in the silacycle core confirms aromaticity disruption.

-

Substituents (phenyl vs. methyl) influence electronic properties, as seen in the redox separation differences between derivatives .

Negishi Cross-Coupling Reactions

The dibromosilole derivatives participate in Negishi C,C cross-coupling with ferrocenyl reagents:

| Reagent | Product Yield | Redox Separation (ΔE°') |

|---|---|---|

| FcZnCl | 3a: 65% | 300 mV |

| Iodoferrocene | 3b: 42% | 280 mV |

-

3a (Ph₂SiMe₂-linked) exhibits stronger electronic coupling between ferrocenyl groups than 3b (Ph₃Si-linked) .

-

Bromoferrocene fails to react, highlighting the necessity of iodoferrocene for successful coupling .

Electrochemical Behavior

Cyclic voltammetry reveals two sequential, reversible ferrocenyl oxidations:

| Compound | E₁°' (mV) | E₂°' (mV) | ΔE°' (mV) | IVCT Band (nm) |

|---|---|---|---|---|

| 3a | +320 | +620 | 300 | 1,450 |

| 3b | +300 | +580 | 280 | 1,390 |

-

The inter-valence charge transfer (IVCT) absorption in the NIR region (Figure 1) confirms mixed-valence states in monoxidized species .

-

Larger ΔE°' in 3a correlates with reduced electron-donating capacity of the methyl-substituted silole .

Structural and Dynamic Effects

X-ray crystallography and dynamic NMR studies reveal:

Crystallographic Data

| Parameter | 3a | 3b |

|---|---|---|

| Si–C (Å) | 1.872–1.899 | 1.865–1.894 |

| C–C (silole) (Å) | 1.362–1.432 | 1.358–1.429 |

| π-π Distance (Å) | N/A | 3.52 |

-

3b exhibits intramolecular π-π interactions between C₅H₅ (ferrocene) and phenyl rings, creating a rotational barrier (ΔG‡ = 12.3 kcal/mol at 25°C) .

-

No such interactions exist in 3a , allowing free ferrocenyl rotation .

Computational Insights

DFT calculations corroborate experimental findings:

Aplicaciones Científicas De Investigación

Materials Science

1.1 Structural Properties

DPBPS exhibits a robust silane backbone with phenylethynyl substituents that contribute to its electronic properties. The compound's unique structure facilitates the formation of conjugated polymers, which are essential for various applications in materials science .

1.2 Polymer Synthesis

The compound serves as a precursor for synthesizing silole-containing copolymers. These polymers have been studied for their electronic properties, such as conductivity and photoluminescence. For instance, research indicates that polysilole exhibits a smaller band gap compared to traditional polymers like polythiophene and polypyrrole, making it suitable for organic semiconductor applications .

Organic Electronics

2.1 Organic Light-Emitting Diodes (OLEDs)

DPBPS is utilized in the fabrication of OLEDs due to its high electron mobility and photoluminescence quantum yields. The interaction between the π* orbital of the Si-C bond and the π* orbital of the butadiene fragment enhances the efficiency of light emission in OLEDs .

2.2 Organic Photovoltaics

The compound's ability to form conjugated systems makes it a candidate for use in organic photovoltaic devices. The incorporation of DPBPS in photovoltaic materials can improve charge transport and overall device efficiency .

Medicinal Chemistry

3.1 Drug Development

Research has indicated that silanes like DPBPS can influence biological activity through their interactions with biological molecules. Studies are ongoing to explore their potential as drug delivery systems or as active pharmaceutical ingredients (APIs) due to their structural versatility .

3.2 Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of silane compounds, including DPBPS. The ability to modify these compounds allows for the design of targeted therapies that can selectively interact with cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which diphenylbis(phenylethynyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central point for the attachment of various functional groups, facilitating the formation of complex molecules. The phenylethynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.

Comparación Con Compuestos Similares

Similar Compounds

Diphenyldichlorosilane: Similar in structure but lacks the phenylethynyl groups.

Tetraphenylsilane: Contains four phenyl groups attached to silicon.

Phenyltrimethoxysilane: Contains one phenyl group and three methoxy groups attached to silicon.

Uniqueness

Diphenylbis(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which provide a combination of stability and reactivity. This dual functionality makes it a valuable compound for various synthetic applications and research studies.

Actividad Biológica

Diphenylbis(phenylethynyl)silane (DPPS) is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DPPS, including its synthesis, characterization, and various biological applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 384.55 g/mol. The compound features two phenyl groups and two phenylethynyl groups attached to a silicon atom, contributing to its stability and reactivity in various chemical environments .

Synthesis

The synthesis of DPPS typically involves the reaction of aryl(alkynyl)silanes with transition metal catalysts. One notable method includes treating the compound with zirconocene and iodine, which facilitates the formation of conjugated systems that are essential for its biological activity .

Anticancer Properties

Recent studies have indicated that DPPS exhibits significant anticancer activity. For instance, a study demonstrated that DPPS could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to intercalate with DNA was suggested as a mechanism for its cytotoxic effects, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, DPPS has shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of DPPS on breast cancer cells.

- Methodology : MCF-7 breast cancer cells were treated with varying concentrations of DPPS.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .

- Case Study on Antimicrobial Efficacy :

Tables of Biological Activity

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10-100 | Induces apoptosis |

| Antimicrobial | E. coli | 50 | Inhibition zone present |

| Antimicrobial | Staphylococcus aureus | 100 | Significant inhibition |

Propiedades

IUPAC Name |

diphenyl-bis(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVOORFIXBLFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410431 | |

| Record name | Silane, diphenylbis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18784-61-7 | |

| Record name | Silane, diphenylbis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(PHENYLETHYNYL)DIPHENYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.